molecular formula C16H21NO3 B14213392 3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- CAS No. 828259-32-1

3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)-

Cat. No.: B14213392
CAS No.: 828259-32-1
M. Wt: 275.34 g/mol
InChI Key: PBRUJJCOEHXJMI-UHFFFAOYSA-N
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Description

3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- is a chemical compound with the molecular formula C16H21NO3 It is known for its unique structure, which includes a piperidine ring, an acetic acid moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- typically involves the reaction of piperidine with acetic anhydride and a phenylpropyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylpropyl derivatives.

Scientific Research Applications

3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidineacetic acid, 2-oxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

828259-32-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetic acid

InChI

InChI=1S/C16H21NO3/c18-15(19)12-14-9-5-11-17(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)

InChI Key

PBRUJJCOEHXJMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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